molecular formula C21H19ClN4O2 B2998122 N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933250-68-1

N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

カタログ番号: B2998122
CAS番号: 933250-68-1
分子量: 394.86
InChIキー: CEQRZSYVAAWGRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H19ClN4O2 and its molecular weight is 394.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c1-13-9-20(24-16-6-4-5-15(22)11-16)26-21(23-13)12-17(25-26)14-7-8-18(27-2)19(10-14)28-3/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQRZSYVAAWGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for various biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of pyrazole and pyrimidine rings. For instance, the synthetic pathway may involve the reaction of appropriate chlorophenyl and dimethoxyphenyl derivatives with methylated pyrazolo-pyrimidine intermediates .

Antitumor Activity

One of the primary areas of research concerning N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is its antitumor activity. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies demonstrated that certain derivatives show IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .
  • The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival, including tyrosine kinase pathways .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes that are crucial in cancer biology:

  • Dihydrofolate reductase (DHFR) : Some studies indicate that related compounds can inhibit DHFR, which is vital for DNA synthesis in rapidly dividing cells .
  • EGFR Tyrosine Kinase : Research shows that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance binding affinity to EGFR, leading to reduced proliferation in EGFR-dependent tumors .

Study 1: Antitumor Efficacy

A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives including our compound showed promising results in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls treated with standard chemotherapeutic agents .

Study 2: Mechanistic Insights

Further investigation into the mechanism revealed that these compounds induce apoptosis through caspase activation pathways. Specifically, compounds were found to activate caspases 3 and 8, leading to programmed cell death in cancer cells .

Comparative Biological Activity Table

Compound NameTarget ActivityIC50 (µM)Mechanism
N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineAntitumor10.47Tyrosine kinase inhibition
Related Pyrazolo Derivative ADHFR Inhibition7.24Inhibition of nucleotide synthesis
Related Pyrazolo Derivative BEGFR Inhibition14.12Induction of apoptosis

Q & A

Basic Synthesis and Characterization

Q1: What are the key considerations for optimizing the synthesis of pyrazolo[1,5-a]pyrimidine derivatives like N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine? Answer:

  • Core Formation : The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of precursors (e.g., aminopyrazoles and β-diketones) under acidic or basic conditions. Solvent choice (e.g., ethanol or DMF) and temperature control (80–120°C) are critical to avoid side reactions .
  • Functionalization : The 3-chlorophenyl and 3,4-dimethoxyphenyl groups are introduced via nucleophilic substitution or palladium-catalyzed coupling. Catalysts like Pd(PPh₃)₄ and ligands (e.g., XPhos) improve yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using DCM/hexane) ensures purity (>95%) .

Advanced Structural Analysis

Q2: How can crystallographic data resolve ambiguities in the structural assignment of substituted pyrazolo[1,5-a]pyrimidines? Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use orthorhombic (e.g., Pbca) or monoclinic systems for analysis. For example, bond lengths (C–C = 1.38–1.42 Å) and angles (N–C–N = 117–123°) confirm substituent positioning .
  • Validation : Compare experimental data (e.g., unit cell parameters: a = 9.536 Å, b = 15.941 Å) with computational models (DFT or molecular mechanics) to validate stereoelectronic effects .

Biological Activity Profiling

Q3: What methodologies are recommended for evaluating the enzyme inhibition potential of this compound? Answer:

  • Kinase Assays : Use fluorescence-based (e.g., ADP-Glo™) or radiometric assays to measure IC₅₀ values against targets like CDK9 or KDR kinase. Include positive controls (e.g., staurosporine) .
  • Cell-Based Studies : Assess antiproliferative activity in cancer cell lines (e.g., MCF-7 or A549) via MTT assays. Dose-response curves (0.1–100 µM) and apoptosis markers (Annexin V/PI) clarify mechanisms .

Data Contradictions in Bioactivity

Q4: How should researchers address discrepancies in reported IC₅₀ values across studies? Answer:

  • Standardization : Ensure consistent assay conditions (e.g., ATP concentration, incubation time). For example, CDK9 inhibition assays vary if ATP levels deviate from 10 µM .
  • Structural Confounders : Verify substituent effects; the 3-chlorophenyl group may enhance binding affinity compared to 4-methoxyphenyl analogs .
  • Statistical Validation : Use ANOVA or Student’s t-test to compare datasets (p < 0.05) and exclude outliers via Grubbs’ test .

Advanced Computational Modeling

Q5: What computational strategies predict the binding mode of this compound with kinase targets? Answer:

  • Docking Simulations : Employ AutoDock Vina or Schrödinger Suite with flexible ligand sampling. The trifluoromethyl group (if present) requires parameter optimization for van der Waals interactions .
  • MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Analytical Method Development

Q6: Which HPLC conditions reliably separate this compound from synthetic byproducts? Answer:

  • Column : C18 reversed-phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 µm).
  • Mobile Phase : Acetonitrile/water (65:35 v/v) with 0.1% trifluoroacetic acid. Retention time ~8.2 min .
  • Detection : UV at 254 nm (molar absorptivity ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。